molecular formula C13H19FN2 B3077184 1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-amine CAS No. 1044769-44-9

1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-amine

Cat. No. B3077184
CAS RN: 1044769-44-9
M. Wt: 222.3 g/mol
InChI Key: XIMFMHZBZINZPV-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)methylpiperidin-3-amine, commonly known as 4-Fluoro-MPPA, is a synthetic compound with a wide range of applications in scientific research. It is a potent agonist of the 5-HT2A serotonin receptor, which is involved in a range of physiological processes such as cognition, emotion, and motor control. 4-Fluoro-MPPA also has a variety of other effects, including the inhibition of the reuptake of dopamine and norepinephrine, and it has been used to study a range of neurological and psychiatric disorders.

Scientific Research Applications

Conformational Analysis and Structural Insights

The compound "1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-amine" is structurally related to a class of compounds that have been studied for their conformational dynamics and crystal structures. For instance, the study by Ribet et al. (2005) provides a detailed conformational analysis and crystal structure of a similar compound, highlighting the importance of understanding the solid and solution conformations for potential applications in drug design and development. This research emphasizes the significance of the piperidin ring's conformation and its impact on the compound's properties, including thermal stability and phase transitions, which are crucial for its scientific applications (Ribet et al., 2005).

Potential in Cancer Treatment

In the realm of oncology, the compound's structural analogs have shown promise. The work by Domany et al. (1994) and Domany et al. (1996) on 4-(1-Naphthylamino)-piperidines, which share a similar piperidinyl structure, demonstrates their potential as inhibitors of lipid peroxidation. These compounds' antioxidant properties suggest a possible therapeutic application in treating oxidative stress-related diseases, including cancer. The ability to inhibit lipid peroxidation indicates that derivatives of "this compound" could be explored for their antineoplastic capabilities, providing a new avenue for cancer therapy research (Domany et al., 1996).

Synthesis and Medicinal Chemistry

The compound and its derivatives hold significant interest in medicinal chemistry, particularly in the synthesis of bioactive molecules. For example, the study by Liu et al. (2011) discusses the synthesis of a related compound, "3-Methyl-1-[2-(1-Piperidiny) phenyl]-butyl amine," an important intermediate for synthesizing Repaglinide, a diabetes medication. This research highlights the critical role of such piperidinyl compounds in the synthesis of therapeutically relevant agents, demonstrating the compound's potential utility in developing new medications (Liu et al., 2011).

properties

IUPAC Name

1-[(4-fluoro-2-methylphenyl)methyl]piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c1-10-7-12(14)5-4-11(10)8-16-6-2-3-13(15)9-16/h4-5,7,13H,2-3,6,8-9,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMFMHZBZINZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CN2CCCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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